molecular formula C11H16ClN B3176561 (2-Phenylethyl)(prop-2-en-1-yl)amine hydrochloride CAS No. 99858-44-3

(2-Phenylethyl)(prop-2-en-1-yl)amine hydrochloride

Cat. No. B3176561
CAS RN: 99858-44-3
M. Wt: 197.7 g/mol
InChI Key: WCNGSPAFOVMKRU-UHFFFAOYSA-N
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Description

“(2-Phenylethyl)(prop-2-en-1-yl)amine hydrochloride” is a chemical compound with the CAS Number: 99858-44-3 . It has a molecular weight of 197.71 . The IUPAC name for this compound is N-(2-phenylethyl)-2-propen-1-amine hydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “(2-Phenylethyl)(prop-2-en-1-yl)amine hydrochloride” is 1S/C11H15N.ClH/c1-2-9-12-10-8-11-6-4-3-5-7-11;/h2-7,12H,1,8-10H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2-Phenylethyl)(prop-2-en-1-yl)amine hydrochloride” has a melting point of 176-177 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

  • Hydroamination Reactions :Hydroamination of 2-ethynyl-4,5,6,7-tetrahydroindoles using secondary dialkylamines, including derivatives related to (2-Phenylethyl)(prop-2-en-1-yl)amine, proceeds under mild conditions to yield various prop-2-en-1-ones. This method offers high stereoselectivity and good yield, demonstrating the compound's utility in synthesizing complex organic molecules (Sobenina et al., 2010).

  • Asymmetric Synthesis of Amino Acids :The compound has been utilized in the microwave-assisted condensation reaction for the preparation of chiral derivatives of β-Ala, which are vital for the asymmetric synthesis of β-amino acids. This demonstrates its potential in facilitating efficient and time-saving synthetic routes (Guzmán-Mejía et al., 2007).

  • Organic Synthesis and Catalysis :Research has shown the application of this compound in Au(I)-catalyzed cycloisomerization reactions, which are crucial for the synthesis of complex organic structures like bicyclo[3.2.0]hept-6-en-2-ones. Such applications highlight its role in advanced organic synthesis and catalysis (Lee et al., 2009).

  • Polymeric Material Modification :The compound has been employed in the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, impacting the properties of these polymers significantly. This application is particularly relevant in creating materials with enhanced thermal stability and biological activity (Aly & El-Mohdy, 2015).

  • Medicinal Chemistry and Drug Design :In medicinal chemistry, derivatives of this compound have been synthesized for potential applications in drug discovery, such as σ1 ligands, highlighting its relevance in the development of new therapeutic agents (Nakazato et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(2-phenylethyl)prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-9-12-10-8-11-6-4-3-5-7-11;/h2-7,12H,1,8-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNGSPAFOVMKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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